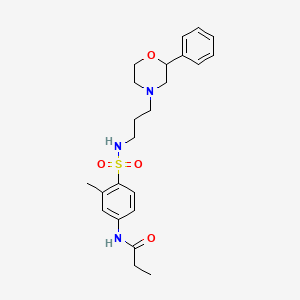
N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a phenyl ring, a morpholino group, and a sulfamoyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methyl-4-aminophenylpropionamide with 3-(2-phenylmorpholino)propylamine in the presence of a sulfamoylating agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the morpholino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide
- N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)butyramide
Uniqueness
Compared to similar compounds, N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide stands out due to its specific propionamide group, which may confer unique chemical and biological properties. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
N-[3-methyl-4-[3-(2-phenylmorpholin-4-yl)propylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-3-23(27)25-20-10-11-22(18(2)16-20)31(28,29)24-12-7-13-26-14-15-30-21(17-26)19-8-5-4-6-9-19/h4-6,8-11,16,21,24H,3,7,12-15,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUARSBFHVODNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-tert-butyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2749703.png)
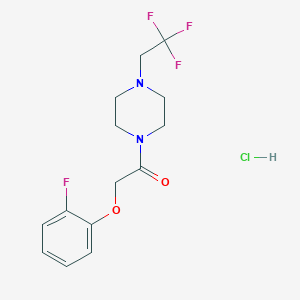
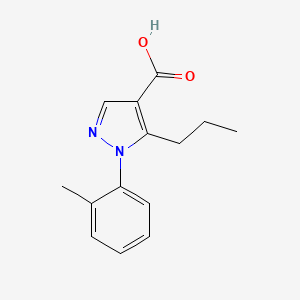
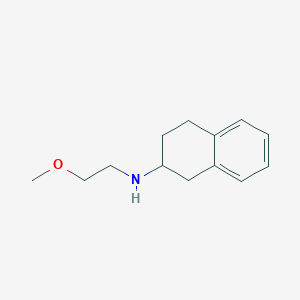
![2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749714.png)
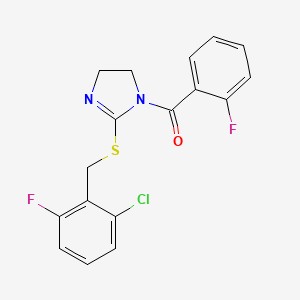
![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2749716.png)
![6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749717.png)
![1-(Diphenylmethyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2749718.png)
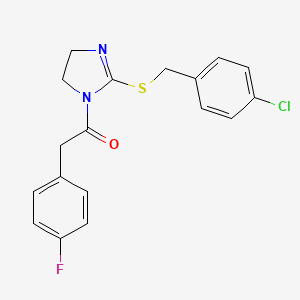
![4-Cyclobutyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2749721.png)
![16-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2749723.png)
![6-imino-11-methyl-5-(piperidine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2749724.png)
![(E)-isopropyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749725.png)
